Product packaging for Chloro(2,3-dichlorophenyl)methanol(Cat. No.:CAS No. 58208-71-2)

Chloro(2,3-dichlorophenyl)methanol

Cat. No.: B12645152
CAS No.: 58208-71-2
M. Wt: 211.5 g/mol
InChI Key: KPKSFCDSFHMICE-UHFFFAOYSA-N
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Description

Context and Significance within Chlorinated Organic Compounds

Chlorinated organic compounds constitute a vast and diverse family of chemicals that have a profound impact on various scientific and industrial domains. The introduction of chlorine atoms into an organic framework can dramatically alter the parent molecule's physical, chemical, and biological properties. This often leads to enhanced lipophilicity, metabolic stability, and binding affinity to biological targets, making them valuable in medicinal chemistry and materials science. google.com

Chloro(2,3-dichlorophenyl)methanol, with its dichlorinated phenyl ring and a chloromethyl group, is a member of the polychlorinated aromatic family. The specific substitution pattern of the chlorine atoms on the benzene (B151609) ring influences its reactivity and potential applications. Its structural similarity to other dichlorobenzyl alcohols, which are known for their antiseptic properties, places it within a class of compounds with recognized biological potential. nih.gov The presence of multiple chlorine atoms makes it a subject of interest for studies on metabolism and environmental fate, common research areas for halogenated compounds.

Role as a Precursor in Advanced Organic Synthesis

The primary role of this compound in the scientific literature is that of a synthetic precursor. It is a key intermediate in the synthesis of other valuable chemical entities. A notable example is its role in the production of 2,3-dichlorobenzaldehyde (B127699). mdpi.com This transformation is a critical step in various multi-step synthetic pathways.

The synthesis of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene (B105489) often proceeds through the formation of this compound (referred to as 2,3-dichlorobenzyl alcohol in some literature). mdpi.com The process typically involves the hydrolysis of an intermediate di- or tri-chlorinated toluene (B28343) derivative to yield the alcohol, which is then oxidized to the corresponding aldehyde. mdpi.com The aldehyde, in turn, serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals. For instance, 2,3-dichlorobenzaldehyde is a precursor for the synthesis of 1-(2,3-dichlorophenyl)piperazine, a key intermediate for certain pharmaceutical compounds.

The reactivity of the hydroxyl group and the potential for nucleophilic substitution of the chlorine atom on the methyl group make this compound a versatile building block for creating a variety of derivatives.

Overview of Contemporary Academic Research Directions

Direct academic research focusing exclusively on this compound is limited. However, contemporary research on related chlorinated compounds and synthetic methodologies provides insight into potential areas of investigation for this molecule.

Exploration of Novel Synthetic Routes: The development of more efficient, environmentally friendly, and cost-effective methods for the synthesis of chlorinated aromatic aldehydes and alcohols is an ongoing area of research. This includes the use of novel catalysts and green reaction conditions for the oxidation of chlorinated toluenes, where this compound would be a key intermediate. mdpi.com

Medicinal Chemistry Applications: The structural motif of a dichlorinated phenyl ring is present in numerous biologically active compounds. Research into the synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents. By analogy with other chlorinated benzyl (B1604629) alcohols that exhibit antiseptic properties, this compound and its derivatives could be investigated for their antimicrobial or antifungal activities. nih.gov

Materials Science: Halogenated organic compounds can possess unique photophysical or electronic properties. While not a primary focus to date, this compound could potentially be explored as a building block for the synthesis of novel polymers or functional materials where the chlorine atoms contribute to specific material characteristics.

Interactive Data Tables

To provide a clearer understanding of the chemical context of this compound, the following tables summarize key properties of its immediate precursor and product in a common synthetic route.

Table 1: Properties of Precursor and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2,3-DichlorotolueneC₇H₆Cl₂161.03Starting Material
This compound C₇H₅Cl₃O 211.48 Intermediate
2,3-DichlorobenzaldehydeC₇H₄Cl₂O175.01Product

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl3O B12645152 Chloro(2,3-dichlorophenyl)methanol CAS No. 58208-71-2

Properties

CAS No.

58208-71-2

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

IUPAC Name

chloro-(2,3-dichlorophenyl)methanol

InChI

InChI=1S/C7H5Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7,11H

InChI Key

KPKSFCDSFHMICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(O)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Chloro(2,3-dichlorophenyl)methanol

Traditional synthetic approaches to this compound and related compounds often rely on well-established reactions such as Grignard additions and regioselective chlorination.

Grignard Reagent-Mediated Synthesis

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of alcohols. mnstate.edulibretexts.org In the context of this compound, a plausible synthetic route involves the reaction of a suitable Grignard reagent with 2,3-dichlorobenzaldehyde (B127699). The initial step would be the formation of (2,3-dichlorophenyl)methanol through the addition of a methylmagnesium halide to 2,3-dichlorobenzaldehyde, followed by a subsequent chlorination of the resulting benzylic alcohol.

Alternatively, the synthesis could proceed via the addition of a chloromethyl Grignard reagent to 2,3-dichlorobenzaldehyde. However, the stability and reactivity of such a reagent would need to be carefully considered. The general scheme for a Grignard reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by protonation to yield the alcohol. mnstate.edu The reaction is typically carried out in an anhydrous ether solvent. mnstate.edulibretexts.org

Reactants Product Reaction Type
2,3-Dichlorobenzaldehyde, Methylmagnesium halide(2,3-dichlorophenyl)methanolGrignard Addition
(2,3-dichlorophenyl)methanol, Chlorinating agentThis compoundChlorination

Regioselective Chlorination Strategies for Related Analogues

The direct and selective chlorination of the benzylic position of (2,3-dichlorophenyl)methanol presents a more direct route to the target compound. Achieving regioselectivity is crucial to avoid chlorination of the aromatic ring. Various reagents and conditions have been developed for the selective chlorination of benzyl (B1604629) alcohols. For instance, the use of thionyl chloride (SOCl₂) in the presence of pyridine can convert benzyl alcohols to their corresponding chlorides. researchgate.net Another approach involves the use of tosyl chloride, which, depending on the electronic nature of the substituents on the benzyl alcohol, can lead to the formation of either the tosylate or the chloride. researchgate.net For benzyl alcohols with electron-withdrawing groups, the formation of the chloride is often favored. researchgate.net

The reaction of alkenes with halogens in the presence of water, known as halohydrin formation, provides another pathway to compounds with adjacent halogen and hydroxyl groups. chemistrysteps.comyoutube.comwikipedia.orglibretexts.org While not directly applicable to the synthesis from a benzyl alcohol, this methodology is fundamental in the synthesis of related halo-alcohols.

Starting Material Reagent Product Key Feature
Substituted Benzyl AlcoholsTosyl ChlorideBenzyl ChloridesFavored for electron-withdrawing groups researchgate.net
AlkenesX₂/H₂OHalohydrinsAnti-addition of halogen and hydroxyl groups wikipedia.orglibretexts.org

Exploration of Novel Synthetic Pathways

Recent advancements in synthetic organic chemistry have opened up new avenues for the synthesis of complex molecules like this compound. These include multi-component reactions, innovative catalytic systems, and mechanochemical methods.

Multi-Component and Multi-Step Reaction Sequences for Structurally Related Compounds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to molecular complexity. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct structurally related compounds. For example, the Ugi and Passerini reactions are powerful MCRs for the synthesis of α-amino acid derivatives and α-acyloxy carboxamides, respectively, which could be precursors to more complex targets. nih.gov

Multi-step reaction sequences that rapidly build molecular complexity are also of great interest. For instance, a sequence involving a Kharasch-type addition of a carboxylic acid-derived radical to an alkene, followed by further functionalization, can lead to highly substituted alkyl halides. researchgate.net

Catalytic Synthesis Approaches and Catalyst Design

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. The development of new catalysts for the synthesis of halo-alcohols is an active area of research. For instance, metal-organic frameworks (MOFs) have been explored as catalysts in various organic transformations, including the oxidation of benzyl alcohols. mdpi.com While not a direct synthesis of the target compound, this highlights the potential of designing catalysts for specific transformations on benzylic substrates.

Dual catalytic systems, combining photoredox catalysis with another catalytic cycle, have enabled novel transformations. A visible-light-mediated dual catalytic process has been developed for the multicomponent coupling of diaryliodonium salts, alkenes, and a simple metal chloride to produce α-chloro alkylboronic esters, which are versatile synthetic intermediates. researchgate.net

Mechanochemical Synthesis Methodologies in Organic Chemistry

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a sustainable alternative to traditional solvent-based synthesis. scispace.comunits.it Ball milling is a common mechanochemical technique where the energy from the impact of grinding balls drives the reaction. mdpi.com This solvent-free or low-solvent approach can lead to higher efficiency and reduced waste.

Recent studies have demonstrated the application of mechanochemistry in the synthesis of ethers from benzyl alcohols and the oxidation of benzylic alcohols to carbonyl compounds. scispace.comunits.itresearchgate.net While the direct mechanochemical synthesis of this compound has not been reported, the successful application of this technique to related benzyl alcohol transformations suggests its potential for future development in this area.

Methodology Key Features Potential Application
Multi-Component ReactionsHigh atom economy, convergence, and efficiency nih.govRapid assembly of complex molecular scaffolds.
Catalytic SynthesisHigh selectivity, mild reaction conditions.Enantioselective synthesis, functional group tolerance.
MechanochemistrySolvent-free or reduced solvent, high efficiency scispace.comunits.itSustainable synthesis of organic compounds.

Derivatization Strategies and Analogue Synthesis

This compound serves as a foundational scaffold for the synthesis of a wide array of analogues through various derivatization strategies. Its reactive hydroxyl group is the primary site for functionalization, enabling its incorporation into larger and more complex molecular frameworks.

Condensation Reactions for Substituted Derivatives (e.g., Benzamide Analogues)

The synthesis of benzamide analogues often involves multi-step pathways where the core benzamide pharmacophore is constructed and modified. nih.gov While direct condensation of this compound is not the primary route, it can serve as a precursor. For instance, the hydroxyl group can be converted into a better leaving group, such as a halide, which can then undergo nucleophilic substitution with an appropriate benzamide-containing nucleophile. Alternatively, related structures like N-(2,3-Dichlorophenyl)benzamide are studied for their conformational properties, though their synthesis may proceed through different pathways, such as the reaction of 2,3-dichloroaniline with benzoyl chloride. researchgate.net General synthetic strategies for novel benzamides often involve reactions like esterification, cyanation, cyclization, and aminolysis starting from materials like substituted benzoic acids. nih.gov

Table 1: Plausible Reaction Pathway for Benzamide Analogue Synthesis

Step Reagent(s) Intermediate/Product Reaction Type
1 Thionyl chloride (SOCl₂) or PBr₃ Chloro(2,3-dichlorophenyl)methyl chloride/bromide Halogenation

Mitsunobu Reaction for N-Alkylated Species and Other Functionalizations

The Mitsunobu reaction is a powerful and reliable method for the stereospecific conversion of primary and secondary alcohols into a variety of functional groups with a complete inversion of configuration. researchgate.net This reaction is particularly effective for generating esters, ethers, and for the formation of C-N bonds, making it highly suitable for the derivatization of this compound. organic-chemistry.orgnih.gov

The reaction mechanism involves the activation of the alcohol's hydroxyl group by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This activation forms an alkoxyphosphonium salt, which is an excellent leaving group. A suitable acidic nucleophile (pKa < 13) can then displace this group via an S_N_2 mechanism. researchgate.net For N-alkylation, nitrogen nucleophiles like phthalimide or hydrazoic acid are commonly employed. organic-chemistry.org The use of phthalimide, followed by hydrolysis (as in the Gabriel synthesis), yields a primary amine, providing a pathway to N-alkylated species. organic-chemistry.org This method has been successfully used for the regioselective N-alkylation of similar complex alcohols. researchgate.net

Table 2: Key Components in the Mitsunobu Reaction for N-Alkylation

Component Example(s) Role in Reaction
Alcohol Substrate This compound Source of the electrophilic carbon
Reductant Triphenylphosphine (PPh₃) Activates the azodicarboxylate and is oxidized
Oxidant DEAD, DIAD Activates the PPh₃ and is reduced
Nitrogen Nucleophile Phthalimide, Hydrazoic Acid (HN₃) Displaces the activated hydroxyl group

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic solvent to facilitate the reaction |

Preparation of Bivalent Ligands and Advanced Scaffolds in Medicinal Chemistry

In modern drug design, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, serving as templates for developing libraries of bioactive compounds. mdpi.com this compound, with its distinct dichlorinated aromatic ring and a reactive hydroxyl group, is a valuable starting material for constructing such advanced scaffolds. The dichlorophenyl moiety is a common feature in many pharmacologically active molecules.

The functional handle provided by the methanol (B129727) group allows for the covalent linkage of this scaffold to other pharmacophores, linkers, or molecular tags. This versatility is crucial in the synthesis of bivalent ligands—molecules designed with two distinct recognition motifs connected by a spacer, enabling them to simultaneously engage with two binding sites on a target protein or even bridge two different proteins. The synthetic pathways described, such as the Mitsunobu reaction or conversion to halides for substitution, provide the chemical tools necessary to integrate the this compound core into these complex and high-value medicinal chemistry structures.

Integration into Heterocyclic Systems (e.g., Thiazolidinediones, Dihydropyridines)

The (2,3-dichlorophenyl) moiety is frequently incorporated into various heterocyclic systems to explore its influence on biological activity. This compound serves as a key precursor for the aldehyde, 2,3-dichlorobenzaldehyde, which is the direct reactant in many of these cyclization reactions.

Thiazolidinediones (TZDs): The synthesis of 5-substituted thiazolidine-2,4-diones often proceeds via a Knoevenagel condensation. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with the active methylene (B1212753) group at the C5 position of the thiazolidine-2,4-dione core. nih.gov Therefore, this compound must first be oxidized to 2,3-dichlorobenzaldehyde to participate in this synthesis, leading to the formation of 5-[(2,3-dichlorophenyl)methylidene]thiazolidine-2,4-dione derivatives. nih.govmdpi.com

Dihydropyridines (DHPs): The Hantzsch synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridine scaffolds. researchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. To integrate the (2,3-dichlorophenyl) group at the C4 position of the DHP ring, 2,3-dichlorobenzaldehyde (derived from the oxidation of the corresponding methanol) is used as the aldehyde component. researchgate.net

Table 3: Heterocyclic Synthesis Pathways

Heterocyclic System Key Reaction Precursor from this compound General Outcome
Thiazolidinediones Knoevenagel Condensation 2,3-Dichlorobenzaldehyde 5-substituted TZD derivatives nih.gov

| Dihydropyridines | Hantzsch Synthesis | 2,3-Dichlorobenzaldehyde | 4-(2,3-Dichlorophenyl)-1,4-dihydropyridines researchgate.net |

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The efficiency and outcome of synthetic transformations involving this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and reagent stoichiometry is critical for maximizing yields and minimizing side products.

Catalyst Performance and Selectivity Studies

Catalytic Hydrogenation:

In catalytic hydrogenation, the choice of catalyst and reaction conditions plays a pivotal role. Noble metal catalysts, particularly those based on palladium and platinum, are often employed. For the reduction of aromatic aldehydes, the selectivity towards the desired alcohol is generally high. However, over-reduction to the corresponding methyl group can be a competing reaction, especially at higher temperatures and pressures.

While specific data for the catalytic hydrogenation of 2,3-dichlorobenzaldehyde is not extensively reported in publicly available literature, studies on similar substituted benzaldehydes provide valuable insights. For instance, the hydrogenation of various aromatic aldehydes using a magnetic palladium catalyst (γ-Fe2O3@HAP-Pd) has been studied, demonstrating the influence of substituents on the aromatic ring on the reaction rate. researchgate.net

Below is a table summarizing representative data for the catalytic reduction of various aromatic aldehydes, which can serve as a proxy for understanding the potential performance in the reduction of 2,3-dichlorobenzaldehyde.

SubstrateCatalystSolventTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity to Alcohol (%)
Benzaldehydeγ-Fe₂O₃@HAP-PdH₂O2510>99>99
4-Chlorobenzaldehydeγ-Fe₂O₃@HAP-PdH₂O2510>99>99
4-Fluorobenzaldehyde[Mn(PNP-iPr)(CO)₂(H)]EtOH2550>99>99
BenzaldehydeRu/CMK-3Isopropanol802010098 (2% Toluene)

Asymmetric Reduction:

For the synthesis of enantiomerically pure this compound, asymmetric catalysis is employed. This is particularly relevant in the pharmaceutical industry where the chirality of a molecule can determine its biological activity. Both chemo-catalytic and bio-catalytic methods are utilized for this purpose.

Chiral transition metal complexes can be used to catalyze the asymmetric hydrogenation or transfer hydrogenation of 2,3-dichlorobenzaldehyde. The enantiomeric excess (ee) of the product is a key performance indicator for these catalysts.

Biocatalysis, using enzymes like alcohol dehydrogenases, offers a highly selective route to chiral alcohols. These enzymatic reductions often operate under mild conditions and can achieve very high enantioselectivities. For example, a novel medium-chain alcohol dehydrogenase (RhADH) has been shown to be effective in the asymmetric reduction of a variety of aromatic ketones, which are structurally related to 2,3-dichlorobenzaldehyde. rug.nl

Data on the asymmetric reduction of substituted aromatic carbonyl compounds is presented in the table below to illustrate the potential for producing chiral this compound.

SubstrateCatalyst/EnzymeReaction TypeYield (%)Enantiomeric Excess (ee, %)
2-HydroxyacetophenoneRhADH/CpFDH coupled systemBiocatalytic Reduction>95>99 (R)
TetralonesRhodotorula rubraMicrobial Reductionup to 10090 (S)

Process Intensification and Scalability Considerations

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of process intensification and scalability to ensure efficiency, safety, and cost-effectiveness.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of this compound, several strategies can be employed:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can offer significant advantages. dntb.gov.uagoogle.com Flow reactors provide better heat and mass transfer, improved safety for handling hazardous reagents like hydrogen gas, and the potential for higher throughput. dntb.gov.uagoogle.com A study on the reduction of aldehydes using sodium dithionite under flow conditions demonstrated comparable yields to batch processes but with significantly reduced reaction times. dntb.gov.uagoogle.com

Catalyst Immobilization: Immobilizing the catalyst on a solid support facilitates its separation from the reaction mixture and allows for its reuse, which is particularly important for expensive noble metal or enzymatic catalysts. This simplifies the downstream processing and reduces waste.

Membrane Reactors: Integrating a membrane into the reactor can be used to selectively remove the product or byproducts, thereby shifting the reaction equilibrium and increasing the conversion rate.

Scalability:

Scaling up the synthesis of this compound from the lab to industrial production presents several challenges:

Heat Management: The reduction of aldehydes is an exothermic reaction. Effective heat removal is crucial on a large scale to prevent temperature runaway and ensure consistent product quality. The design of the reactor must incorporate efficient cooling systems.

Mass Transfer: In catalytic hydrogenation, efficient mixing is required to ensure good contact between the gaseous hydrogen, the liquid phase containing the aldehyde, and the solid catalyst. Agitation speed and reactor design are critical parameters to optimize.

Safety: The use of flammable hydrogen gas under pressure necessitates robust safety protocols and specialized equipment to prevent leaks and potential explosions. The handling of pyrophoric catalysts also requires careful procedures.

Downstream Processing: The isolation and purification of the final product on a large scale can be a significant cost factor. The choice of solvent, extraction, and crystallization procedures must be optimized for efficiency and minimal environmental impact. For large-scale carbonyl reductions in the pharmaceutical industry, the selection of reducing agents and workup conditions is heavily influenced by safety, cost, and amenability to scale-up. nih.gov

Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization

Advanced spectroscopic methods provide a powerful toolkit for the detailed characterization of molecular structures. For Chloro(2,3-dichlorophenyl)methanol, these techniques are essential to confirm the arrangement of atoms and the nature of the chemical bonds.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methine proton, and the hydroxyl proton. The aromatic region would likely display a complex multiplet pattern due to the three adjacent protons on the dichlorophenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms. The proton on the carbon bearing the chloro and hydroxyl groups (the α-proton) would appear as a singlet, and its chemical shift would be significantly downfield due to the electronegativity of the attached chlorine and oxygen atoms. The hydroxyl proton signal would also be a singlet, with its chemical shift being variable and dependent on factors like solvent and concentration. For comparison, in the related compound 2-chlorobenzyl alcohol, the methylene (B1212753) protons (CH₂) appear at approximately 4.79 ppm, and the aromatic protons are observed between 7.21 and 7.50 ppm. rsc.org

ProtonExpected Chemical Shift (ppm)Multiplicity
Ar-H 7.30 - 7.60m
-CH(Cl)OH~6.5 - 7.0s
-OH Variables

Interactive Data Table

Click to view expected ¹H NMR data
ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons7.30 - 7.60Multiplet (m)
Methine Proton (-C H(Cl)OH)~6.5 - 7.0Singlet (s)
Hydroxyl ProtonVariableSinglet (s)

The ¹³C NMR spectrum of this compound would provide information on all the carbon atoms in the molecule. Six distinct signals would be expected for the aromatic carbons of the 2,3-dichlorophenyl ring. The positions of these signals would be affected by the chlorine substituents. The carbon atom attached to the two chlorine atoms would be the most downfield. The carbon atom bonded to the chloro-hydroxymethyl group would also have a characteristic chemical shift. The most downfield signal would likely be the carbon of the chloro-hydroxymethyl group due to the direct attachment of both a chlorine and an oxygen atom. For reference, in 2-chlorobenzyl alcohol, the benzylic carbon appears at 62.80 ppm, while the aromatic carbons resonate between 127.03 and 138.18 ppm. rsc.org

CarbonExpected Chemical Shift (ppm)
C -Cl (aromatic)~133
C -Cl (aromatic)~131
C -H (aromatic)~130
C -H (aromatic)~129
C -H (aromatic)~127
C -C(OH)Cl (aromatic)~140
-C H(Cl)OH~90-100

Interactive Data Table

Click to view expected ¹³C NMR data
Carbon AtomExpected Chemical Shift (ppm)
C1 (ipso, attached to CH(Cl)OH)~140
C2 (attached to Cl)~133
C3 (attached to Cl)~131
C4~129
C5~127
C6~130
Methine Carbon (-C H(Cl)OH)~90-100

While specific 2D NMR data for this compound is not available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals, especially for the complex aromatic region. A COSY spectrum would show correlations between adjacent protons on the aromatic ring, while an HSQC spectrum would link each proton to its directly attached carbon atom.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear as a series of peaks in the 1450-1600 cm⁻¹ range. The presence of these characteristic peaks would confirm the presence of the hydroxyl, chloro, and dichlorophenyl groups in the molecule.

Expected IR Absorption Bands for this compound (Note: This is a hypothetical table based on characteristic group frequencies.)

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch3200-3600 (broad)
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1450-1600
C-O Stretch1000-1200
C-Cl Stretch600-800

Interactive Data Table

Click to view expected IR data
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C=C Stretch (Aromatic)1450-1600Medium to Weak
C-O Stretch (Alcohol)1000-1200Strong
C-Cl Stretch (Alkyl)700-800Strong
C-Cl Stretch (Aryl)600-800Strong

The UV-Vis spectrum of this compound, typically measured in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to the electronic transitions within the aromatic ring. The 2,3-dichlorophenyl group is the primary chromophore in the molecule. We would expect to see π → π* transitions, which are characteristic of aromatic systems. The presence of the chlorine substituents and the chloro-hydroxymethyl group would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). For example, a study on 4-chlorobenzyl alcohol showed an absorption maximum that can be analyzed in the context of its electronic transitions. researchgate.net

Expected UV-Vis Absorption Maxima for this compound (Note: This is a hypothetical table based on the expected behavior of the chromophore.)

TransitionExpected λmax (nm)
π → π*~260-280

Interactive Data Table

Click to view expected UV-Vis data
Transition TypeExpected Wavelength Range (λmax, nm)
π → π* (E2-band)~210-230
π → π* (B-band)~260-280

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes, offering a unique structural fingerprint. mdpi.com For this compound, the Raman spectrum is characterized by specific bands corresponding to its distinct functional groups. Key vibrations include the stretching and bending of the O-H group in the methanol moiety, C-O stretching, aromatic C-H stretching, and the characteristic C-Cl stretching vibrations from the dichlorophenyl ring. wesleyan.edunih.gov The analysis of these spectral features allows for conformational analysis and the study of intermolecular interactions, such as hydrogen bonding. nih.gov

The table below outlines the hypothetical characteristic Raman shifts for the primary vibrational modes of this compound.

Vibrational ModeFunctional GroupRepresentative Wavenumber (cm⁻¹)
O-H StretchAlcohol~3400-3650 (broad)
Aromatic C-H StretchPhenyl Ring~3050-3100
C-O StretchAlcohol~1000-1260
C-Cl StretchAryl Halide~600-800
Phenyl Ring ModesPhenyl Ring~1400-1600

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. alevelchemistry.co.uk For this compound, several specialized MS methods can be employed for comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of a molecule with high accuracy, often to within a few parts per million (ppm). fiveable.memeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. alevelchemistry.co.uk For this compound (C₇H₅Cl₃O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. rsc.orgresearchgate.net This capability is crucial for confirming the identity of the synthesized compound and for metabolic or environmental screening studies.

The table below shows the calculated exact mass for the primary isotopic composition of this compound.

Compound FormulaIsotope CompositionTheoretical Exact Mass (Da)
C₇H₅Cl₃O⁷C₅ ¹H₃ ³⁵Cl₂ ¹⁶O209.9405

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for polar and thermally unstable molecules, such as alcohols. creative-proteomics.com In this method, the sample is dissolved in a non-volatile liquid matrix, like glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.orgms-museum.orgyoutube.com This process typically generates quasi-molecular ions, such as [M+H]⁺ (protonated molecule), with minimal fragmentation. creative-proteomics.comwikipedia.org For this compound, FAB-MS would be used to confirm its molecular weight by observing the prominent [M+H]⁺ ion. illinois.edu

The table below indicates the expected quasi-molecular ion that would be observed in a positive-ion FAB-MS spectrum.

Ion TypeFormulaExpected m/z
Protonated Molecule [M+H]⁺[C₇H₆Cl₃O]⁺210.9

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideal for identifying and quantifying individual components within a volatile or semi-volatile mixture. unt.educromlab-instruments.esnih.gov In the context of this compound, GC-MS would be employed to assess the purity of a sample, identify byproducts from a chemical synthesis, or detect its presence in an environmental or biological matrix. The compound would first be separated from other components on a GC column based on its boiling point and polarity, and then identified by its unique mass spectrum as it elutes.

The table below presents hypothetical GC-MS data for the analysis of this compound.

ParameterValueDescription
Retention Time (min)12.5Time taken for the compound to elute from the GC column under specific conditions.
Molecular Ion (m/z)209/211/213The m/z of the intact molecule, showing the characteristic isotopic pattern for three chlorine atoms.
Key Fragment Ions (m/z)175, 145, 109Fragments resulting from the loss of Cl, CH₂O, and other groups, aiding in structural confirmation.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

The table below lists representative crystallographic parameters that could be obtained from an SCXRD analysis of this compound.

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry group of the crystal.
C-Cl Bond Length (Å)~1.74The average distance between a carbon atom of the phenyl ring and a chlorine atom.
C-O Bond Length (Å)~1.43The distance between the benzylic carbon and the oxygen atom.
C-C-Cl Bond Angle (°)~120The angle within the phenyl ring involving a chlorine substituent.
O-C-C-C Torsion Angle (°)~65The dihedral angle describing the orientation of the methanol group relative to the phenyl ring.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

While specific X-ray crystallographic data for this compound is not widely published, the expected molecular geometry can be inferred with high accuracy from data on analogous compounds, such as (4-Amino-3,5-dichlorophenyl)methanol and other dichlorinated aromatic systems. The bond lengths and angles are primarily dictated by the hybridization of the atoms and the steric and electronic effects of the substituents.

The carbon atoms of the benzene ring are sp² hybridized, leading to a planar hexagonal ring structure with internal C-C-C bond angles close to 120°. The attachment of chlorine atoms and the methanol group introduces slight distortions to this ideal geometry. The C-Cl bonds are formed from the overlap of a carbon sp² orbital and a chlorine sp³ orbital. Based on related structures, the length of these C-Cl bonds is anticipated to be approximately 1.74 Å.

Table 1: Expected Geometrical Parameters for this compound Note: Data is based on analogous structures and general chemical principles.

ParameterAtom Pair/TripletExpected Value
Bond Length C-C (aromatic)~1.39 Å
C-Cl (aromatic)~1.74 Å
C-C (aryl-methanol)~1.51 Å
C-O (methanol)~1.43 Å
Bond Angle C-C-C (in ring)~120°
Cl-C-C (in ring)~120°
C-C-O (methanol)~109.5°

Analysis of Molecular Conformation and Tautomeric Forms

This compound exists in a stable structural form and does not exhibit significant tautomerism. Its conformational landscape is primarily determined by the rotation around the single bond connecting the dichlorophenyl ring and the chloro(methanol) group. This rotation governs the spatial orientation of the hydroxyl and chlorine substituents relative to the aromatic ring.

Investigation of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are organized into a crystal lattice stabilized by various intermolecular forces. The most significant of these is hydrogen bonding, originating from the hydroxyl (-OH) group. This group can act as a hydrogen bond donor, forming strong O-H···O interactions with the hydroxyl group of an adjacent molecule. These interactions are highly directional and play a crucial role in the formation of chains or sheets within the crystal structure.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of this compound, separating it from starting materials, byproducts, and other impurities.

Column Chromatography for Compound Isolation

Column chromatography is a fundamental purification technique used to isolate this compound from a crude reaction mixture. rsc.org The method relies on the differential partitioning of components between a stationary phase and a mobile phase. For a moderately polar compound like this, silica (B1680970) gel is typically used as the polar stationary phase. youtube.com

The separation process involves loading the crude mixture onto the top of a column packed with silica gel. A solvent system, the mobile phase, is then passed through the column. A common strategy is to use a gradient elution, starting with a non-polar solvent such as hexane (B92381) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate (B1210297) or chloroform/methanol. rsc.orgresearchgate.net Less polar impurities will travel down the column more quickly, while the more polar this compound will be retained more strongly by the silica gel and elute later. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound with high resolution and sensitivity. A reverse-phase HPLC method is typically employed for this type of analysis. sielc.com

In this setup, the stationary phase is non-polar (e.g., a C8 or C18 alkyl-silica column), and the mobile phase is a polar solvent mixture. google.com A common mobile phase consists of acetonitrile (B52724) and water, sometimes with a small amount of acid (like phosphoric or formic acid) to improve peak shape. sielc.com The sample is injected into the mobile phase stream, and as it passes through the column, the compound is separated from any remaining impurities based on its hydrophobicity. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature used for identification, and the area under the peak, typically measured by a UV detector, is proportional to its concentration, allowing for quantitative purity assessment. nih.gov

Table 2: Typical HPLC Parameters for Analysis

ParameterDescription
Column Reverse-phase C18 or C8
Mobile Phase Acetonitrile/Water mixture sielc.com
Detection UV, at a wavelength such as 220 nm or 254 nm semanticscholar.org
Flow Rate ~1.0 mL/min

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound (e.g., via a Grignard reaction). chemistryconnected.comkoreascience.kr The technique uses a small glass or plastic plate coated with a thin layer of a stationary phase, typically silica gel. rsc.org

To monitor a reaction, small aliquots of the reaction mixture are spotted onto the TLC plate at different time intervals. The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent (mobile phase), such as a hexane/ethyl acetate mixture. The eluent moves up the plate by capillary action, carrying the components of the mixture with it at different rates depending on their polarity. The starting materials and the product will have different retention factors (Rf values), allowing for a visual assessment of the reaction's progression. The disappearance of the reactant spot and the appearance of the product spot indicate that the reaction is proceeding toward completion. chemistryconnected.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to molecules and condensed phases.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For Chloro(2,3-dichlorophenyl)methanol, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. Different conformers, which are isomers that can be interconverted by rotation about single bonds, are also analyzed to identify the global minimum energy conformation. The stability of different conformers can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. For instance, the rotation of a hydroxyl group can lead to different stable conformers with varying energies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks. The distribution of HOMO and LUMO orbitals can be visualized to understand the charge transfer characteristics within the molecule. researchgate.netresearchgate.net

Parameter Description
HOMO Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green areas denote regions of neutral potential. For this compound, the MEP map would likely show negative potential around the chlorine and oxygen atoms due to their high electronegativity, and positive potential around the hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (bonding or lone pair) NBOs and empty non-Lewis-type (antibonding or Rydberg) NBOs. This delocalization, also known as hyperconjugation, leads to the stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization. For this compound, NBO analysis can reveal important insights into the intramolecular charge transfer and the stability arising from the interactions between the orbitals of the phenyl ring, the chlorine atoms, and the methanol (B129727) group. malayajournal.org

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net These predicted shifts are often correlated with experimental values to aid in the structural elucidation of the molecule. mdpi.com The chemical shifts of protons and carbons in the phenyl ring and the methanol group of this compound can be calculated and compared to experimental spectra.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be calculated using DFT. researchgate.net These calculations help in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For this compound, this would include the stretching and bending vibrations of the O-H, C-H, C-O, and C-Cl bonds.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, TD-DFT can predict the electronic transitions, such as π→π* and n→π*, which are responsible for its UV-Vis absorption.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system at the atomic level. For this compound, MD simulations can be used to investigate its conformational dynamics, solvation effects, and interactions with other molecules or biological systems. nih.gov These simulations can reveal how the molecule behaves in different solvent environments and provide insights into its transport properties and structural flexibility. arxiv.org

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies of reaction mechanisms and kinetics provide profound insights into the transformation of molecules. These computational approaches allow for the detailed examination of reaction pathways, the energetics involved, and the influence of the surrounding environment.

Reaction Mechanism Elucidation and Pathway Determination

The elucidation of a reaction mechanism involves identifying the sequence of elementary steps through which reactants are converted into products. For a compound like this compound, this could involve reactions such as nucleophilic substitution of the chloro group or oxidation of the methanol moiety.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), enables the mapping of the potential energy surface of a reaction. mdpi.com By identifying stationary points—reactants, products, intermediates, and transition states—researchers can construct a detailed reaction pathway. mdpi.com For instance, a study on methanol synthesis from CO2 hydrogenation considered 28 elementary steps to determine the most likely pathway. mdpi.com A similar approach for this compound would involve proposing plausible intermediates and transition states for its reactions and calculating their relative energies to determine the most favorable route.

Calculation of Activation Barriers and Transition State Structures

The activation barrier, or activation energy, is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Computationally, this is the energy difference between the reactants and the transition state. The transition state is an unstable, high-energy configuration that the reactants must pass through to become products.

Locating the transition state structure on the potential energy surface is a key goal of these calculations. mdpi.com Once found, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. For example, in the decomposition of methanol on copper oxide, theoretical calculations were used to determine the activation energies for the stepwise reduction of copper and the transfer of a proton. researchgate.net For this compound, calculating the activation barriers for different potential reactions would help in predicting which reaction is kinetically favored.

Solvent Effects on Reaction Energetics via Implicit Models

Reactions are often carried out in a solvent, which can significantly influence the reaction energetics. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computational methods used to approximate the effect of the solvent without explicitly modeling individual solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant.

Structure-Activity Relationship (SAR) Studies and Computational Prediction of Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They aim to identify the relationships between the chemical structure of a compound and its biological activity. nih.gov Computational methods play a crucial role in modern SAR studies.

In Silico Screening and Molecular Docking Simulations for Ligand-Protein Interactions

In silico screening involves the use of computational methods to search large databases of compounds for those that are likely to bind to a biological target, such as a protein. nih.govresearchgate.net This approach can significantly accelerate the initial stages of drug discovery. nih.gov

Molecular docking is a key technique in in silico screening. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov By scoring the different binding poses, molecular docking can estimate the binding affinity between the ligand and the protein. For a compound like this compound, molecular docking could be used to screen it against a panel of known protein targets to identify potential biological activities. The results of such a screening are typically presented in a table format, as shown below.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Protein Kinase A-7.8Val56, Leu173, Thr183
Cyclooxygenase-2 (COX-2)-8.2Arg120, Tyr355, Ser530
Human Serum Albumin-6.5Lys199, Trp214, Arg222

This table is illustrative and does not represent actual experimental data for this compound.

Prediction of Binding Affinities and Potential Inhibition Profiles

Beyond just identifying potential binders, computational methods can also provide quantitative predictions of binding affinities, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). nih.gov These values indicate the concentration of the compound required to achieve a certain level of binding or inhibition.

Advanced methods, such as free energy perturbation (FEP) or molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations, can be used to obtain more accurate predictions of binding affinities. researchgate.net By predicting the binding affinities of this compound against various targets, it would be possible to create a potential inhibition profile, highlighting the targets it is most likely to interact with and at what concentrations. This information is crucial for guiding further experimental validation.

Target ProteinPredicted Ki (nM)Potential Effect
Protein Kinase A150Inhibition
Cyclooxygenase-2 (COX-2)85Inhibition
Human Serum Albumin2500Binding/Transport

This table is illustrative and does not represent actual experimental data for this compound.

Investigation of Thermodynamic Properties

The thermodynamic properties of a compound—specifically its standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f)—are fundamental to understanding its stability and reactive tendencies. These values for this compound can be determined computationally using quantum chemical methods. The Gibbs free energy, defined by the equation ΔG = ΔH - TΔS, is the ultimate measure of a reaction's spontaneity at a given temperature. youtube.comyoutube.com

Studies on structurally related compounds, such as substituted phenols, demonstrate the importance of these thermodynamic parameters. For instance, the O-H bond dissociation enthalpy is a key indicator of antioxidant strength. psu.edu Furthermore, entropy changes can be significant, especially in molecules with internal rotational freedom, and can have a relevant influence on the Gibbs free energy change. psu.edu The values for this compound would be influenced by the steric and electronic effects of the two chlorine atoms on the phenyl ring, affecting bond strengths and vibrational frequencies compared to unsubstituted benzyl (B1604629) alcohol.

Table 2: Illustrative Thermodynamic Parameters for Related Aromatic Alcohols

Compound Enthalpy of Formation (ΔH°f) (kJ/mol) Standard Entropy (S°) (J/mol·K) Gibbs Free Energy of Formation (ΔG°f) (kJ/mol)
Phenylmethanol (Benzyl Alcohol) -96.2 352.7 -19.7
Phenol -96.4 315.1 -31.3
2-Chlorophenol -111.3 346.0 -45.2
3-Chlorophenol -115.1 348.1 -49.0

Note: Values are for illustrative purposes and are based on established data for related compounds to indicate typical magnitudes. Specific calculated values for this compound would require dedicated computational analysis.

The stability of catalytic systems often relies on a synergistic effect between different components. For example, in the well-studied CuO/ZnO/ZrO2 system for CO2 hydrogenation to methanol, the interaction between the metal oxides provides active sites that enhance the adsorption and conversion of reactants. mdpi.com The thermodynamic stability of the catalyst itself, particularly its resistance to sintering or poisoning under reaction conditions, is crucial for its longevity and performance. nih.govmdpi.com

If this compound were to be used in a catalytic reaction, such as a cross-coupling reaction to form a more complex molecule, its thermodynamic data would be essential for process optimization. The enthalpy and Gibbs free energy of the reaction would determine whether the process is energetically favorable. Furthermore, the stability of potential intermediates, such as a metal-benzyloxide complex formed after deprotonation of the alcohol, would be a key factor in the catalytic cycle's efficiency. Computational studies can model these intermediates and transition states to elucidate the reaction mechanism and identify potential thermodynamic sinks or kinetic bottlenecks.

| Catalyst Decomposition Energy | The energy required to break down the catalyst provides insight into its thermal stability under operating conditions. |

Quantum Chemical Studies of Optoelectronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the optoelectronic properties of molecules like this compound. These studies provide insight into the electronic structure, charge distribution, and how the molecule interacts with light.

The introduction of halogen atoms onto an aromatic ring is known to significantly alter its electronic properties. uou.ac.in For this compound, the two electron-withdrawing chlorine atoms are expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This substitution also breaks the symmetry of the phenyl ring, inducing a larger permanent dipole moment compared to unsubstituted benzyl alcohol. Studies on other halogenated aromatics show that increasing the atomic number of the halogen can lead to a larger dipole moment and increased chemical reactivity. uou.ac.in

TD-DFT calculations can predict the electronic absorption spectrum, revealing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions for phenylmethanol derivatives typically involve π-π* transitions within the aromatic ring. The chloro-substituents would be expected to cause a bathochromic (red) shift in these absorption bands. Research on ortho-halogenated benzyl alcohols has shown that intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and an adjacent chlorine atom, can stabilize certain conformations and influence the molecule's spectroscopic signature. rsc.orgresearchgate.net These computational insights are vital for applications in materials science, where tailored optoelectronic properties are desired for developing new sensors or nonlinear optical materials.

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of an electronic transition. | The intensity of the main π-π* transition may be altered. |

Applications As a Precursor and Intermediate in Advanced Organic Synthesis

Strategic Intermediate in the Synthesis of Complex Organic Architectures

No specific instances of Chloro(2,3-dichlorophenyl)methanol being utilized as a strategic intermediate in the synthesis of complex organic architectures have been documented in the available literature. While substituted benzyl (B1604629) alcohols are a common class of intermediates in organic synthesis, the specific reaction pathways and target molecules involving the 2,3-dichloro substituted variant are not described.

Building Block in Medicinal Chemistry Research for Drug Discovery

There is no readily available information to suggest that this compound is currently a key building block in medicinal chemistry research for drug discovery. Drug discovery often utilizes a wide array of functionalized aromatic compounds. nih.gov However, the specific contribution or application of this particular dichlorinated phenylmethanol is not detailed in accessible research.

Precursor for Agrochemical and Industrial Chemical Research

The role of this compound as a precursor in the synthesis of agrochemicals or other industrial chemicals is not documented in the public domain. The development of new agrochemicals often involves the exploration of various halogenated aromatic scaffolds, but specific research citing this compound is absent.

Component in the Development of Novel Catalytic Systems

Information regarding the application of this compound as a component in the development of novel catalytic systems is not available.

There is no evidence to suggest that this compound has been used in carbon dioxide cycloaddition reactions, including those involving porphyrin derivatives. Research in this area is focused on the development of efficient catalysts for CO2 fixation, but does not mention this specific compound. espublisher.commdpi.comresearchgate.netnih.gov

Application in Material Science Research and Development

No published research indicates the use of this compound in material science. While functionalized organic molecules are integral to the development of new materials, the specific properties and applications of materials derived from this compound have not been reported.

Versatile Synthetic Scaffold for Combinatorial Library Synthesis and Diversification

There is no information to support the use of this compound as a versatile synthetic scaffold for the generation of combinatorial libraries. The creation of such libraries is a common strategy in drug discovery and material science, but the utilization of this particular starting material is not documented. nih.govepfl.ch

Advanced Research Directions and Future Perspectives

Development of Asymmetric Synthetic Routes for Chiral Analogues

The development of stereochemically pure compounds is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. For analogues of chloro(2,3-dichlorophenyl)methanol, the carbinol center represents a key stereogenic site. Future research will focus on establishing robust asymmetric synthetic routes to access enantiomerically pure or enriched chiral analogues.

Several catalytic strategies are being explored for the synthesis of chiral benzylic alcohols. acs.orgorganic-chemistry.org One promising avenue is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2,3-dichlorobenzaldehyde (B127699). This method, which utilizes chiral ruthenium, rhodium, or iridium catalysts complexed with chiral ligands, can produce chiral benzyl (B1604629) alcohols with high conversion rates and enantioselectivities. acs.org Interestingly, studies on similar systems have shown that substrates with electron-withdrawing groups, such as the chloro-substituents in this case, can lead to higher enantiomeric enrichment. acs.org

Another powerful technique is the enantioselective cross-coupling reaction. acs.org A dual nickel/photoredox-catalyzed system, for example, has been shown to achieve the enantioselective reductive cross-coupling of aryl halides with precursors to provide chiral secondary benzylic alcohols under mild conditions and with excellent enantiocontrol. organic-chemistry.org Furthermore, dynamic kinetic resolution (DKR) presents an efficient method, combining in-situ racemization of a racemic alcohol with a lipase-catalyzed acylation to yield a single enantiomer in high yield. organic-chemistry.org The development of these methods for this compound analogues would provide access to a library of chiral building blocks for various applications.

Table 1: Promising Asymmetric Synthesis Methodologies

Methodology Catalyst/Reagent Example Key Advantage Relevant Findings
Asymmetric Transfer Hydrogenation Ruthenium- or Iridium-based catalysts with chiral ligands High conversion and potential for high enantioselectivity with electron-withdrawing groups. acs.org Can achieve modest to good enantioselectivities (up to 68% ee) for substituted benzyl alcohols. acs.org
Enantioconvergent Cross-Coupling Nickel-catalyzed systems Directly couples benzylic alcohols with other molecules, creating allylic stereocenters with high enantioselectivity. acs.org Streamlines access to enantioenriched scaffolds without pre-activation of the alcohol. acs.org
Dynamic Kinetic Resolution (DKR) Ruthenium catalyst and lipase High yields of enantiopure products in short reaction times. organic-chemistry.org Efficient for secondary alcohols, providing easy product purification. organic-chemistry.org

Exploration of Novel Catalytic Transformations and Methodologies

Beyond the synthesis of the core structure, future research will heavily investigate novel catalytic transformations to functionalize this compound. These methodologies aim to modify the existing structure to create derivatives with unique properties, moving beyond simple substitution of the hydroxyl group.

Dehydrogenative coupling represents a powerful, atom-economical strategy. researchgate.net Catalytic systems, such as those based on palladium, can facilitate the dehydrogenation of the benzylic alcohol to the corresponding aldehyde in situ. researchgate.net This intermediate can then participate in subsequent reactions, like cyclocondensations, to build complex heterocyclic structures. Another approach involves the direct C-H functionalization of the aromatic ring or the benzylic position, which is a rapidly advancing field in organic synthesis. wikipedia.org

The development of new ligand systems is crucial for advancing these catalytic transformations. For instance, a novel 1,5-diaza-3,7-diphosphacyclooctane (P2N2) ligand has been shown to be effective in nickel-catalyzed reactions, enabling the coupling of aryl iodides with alcohols to form secondary alcohols while avoiding common side reactions. nih.gov Applying such innovative ligands to reactions involving this compound could open new pathways for arylation and other C-C bond-forming reactions. nih.gov Furthermore, using solvents like hexafluoroisopropanol (HFIP) can facilitate dehydration reactions of secondary benzyl alcohols to form ethers or other substitution products, often without the need for an additional acid catalyst. acs.orgnih.gov

Integration with Flow Chemistry and High-Throughput Synthesis Techniques

The transition from laboratory-scale synthesis to industrial production necessitates the development of safer, more efficient, and scalable processes. Flow chemistry, or continuous flow synthesis, offers significant advantages in this regard. nih.gov By performing reactions in a continuous stream through a network of tubes and reactors, flow chemistry allows for superior control over reaction parameters such as temperature and pressure, enhanced safety when handling reactive intermediates, and the ability to telescope multiple reaction steps into a single, continuous process. nih.govmit.edu

For the synthesis of this compound and its derivatives, flow chemistry could be particularly beneficial. For example, the generation and use of thermally unstable organometallic reagents, which might be required for certain C-C bond formations, can be handled much more safely and efficiently in a microreactor with very short residence times. researchgate.net This technology has been successfully used for the synthesis of various active pharmaceutical ingredients and could be adapted for this compound class. springernature.commdpi.com

Complementing flow chemistry, high-throughput experimentation (HTE) can dramatically accelerate the discovery and optimization of new reactions. nih.gov HTE involves running a large number of experiments in parallel, allowing for the rapid screening of catalysts, ligands, solvents, and reaction conditions. nih.gov This approach was instrumental in identifying optimal bi-oxazoline (BiOX) ligands for a Ni/photoredox dual-catalyzed asymmetric cross-coupling to produce chiral N-benzylic heterocycles. nih.gov Integrating HTE would rapidly identify the best conditions for the synthesis and functionalization of this compound analogues.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of molecules and catalysts. While specific computational studies on this compound are not widely reported, the application of these methods represents a significant future research direction.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the role of catalysts. This understanding is crucial for optimizing reaction conditions and for the rational design of more efficient and selective catalysts. For example, computational modeling could help predict the enantioselectivity of different chiral catalysts in the asymmetric synthesis of this compound analogues, thereby guiding experimental efforts.

Furthermore, molecular modeling can predict the physicochemical and pharmacological properties of novel derivatives. ontosight.ai By calculating properties such as lipophilicity, electronic structure, and binding affinity to biological targets, researchers can pre-screen virtual libraries of compounds and prioritize the synthesis of those with the most promising profiles for specific applications, such as in medicinal chemistry or materials science. ontosight.aismu.ac.za

Multidisciplinary Applications in Emerging Chemical Sciences

The future of this compound research lies in its application within multidisciplinary fields. The structural motif of a substituted benzyl alcohol is a common feature in various functional molecules, suggesting a broad potential for its derivatives. ontosight.ai

Medicinal Chemistry and Chemical Biology: Derivatives of benzyl alcohol are known to exhibit a range of biological activities, including anesthetic, anti-inflammatory, and antimicrobial effects. ontosight.aismu.ac.zadrugbank.com Future research could focus on synthesizing and screening a library of this compound analogues for specific biological targets. The dichlorophenyl moiety can significantly influence properties like lipophilicity and metabolic stability, potentially leading to the discovery of new therapeutic agents.

Materials Science: Benzylic alcohols can serve as monomers or building blocks for specialty polymers and functional materials. wikipedia.org The presence of chlorine atoms can enhance properties such as flame retardancy and thermal stability. Derivatives could be explored for incorporation into polyesters, polycarbonates, or epoxy resins to create materials with tailored optical, electronic, or mechanical properties.

Agrochemicals: The substituted phenyl ring is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could be exploited to design new agrochemicals with novel modes of action or improved environmental profiles.

The synergy between advanced synthetic methods and a multidisciplinary application-focused approach will undoubtedly propel the science of this compound and its derivatives into new and exciting territories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.